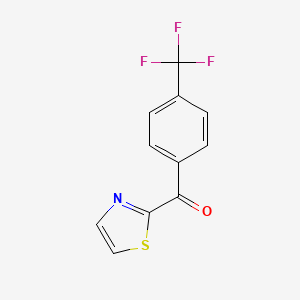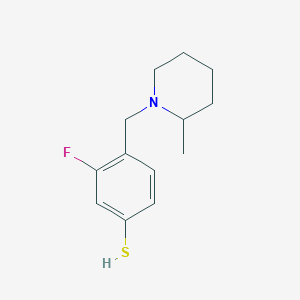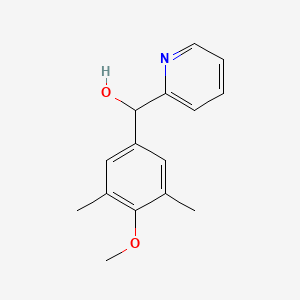
2-(4-Trifluoromethylbenzoyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Trifluoromethylbenzoyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-trifluoromethylbenzoyl group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethylbenzoyl)thiazole typically involves the reaction of 4-trifluoromethylbenzoyl chloride with thiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . Another method involves the use of 4-trifluoromethylbenzoyl isothiocyanate, which reacts with thiazole under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts such as zinc oxide nanoparticles can also improve the efficiency of the reaction .
化学反応の分析
Types of Reactions
2-(4-Trifluoromethylbenzoyl)thiazole undergoes various chemical reactions, including:
Electrophilic substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-2 position.
Nucleophilic substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include halogenated thiazole derivatives, hydroxylated compounds, and reduced thiazole derivatives .
科学的研究の応用
2-(4-Trifluoromethylbenzoyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability.
作用機序
The mechanism of action of 2-(4-Trifluoromethylbenzoyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . It can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
類似化合物との比較
Similar Compounds
2-(4-Methylbenzoyl)thiazole: Similar structure but lacks the trifluoromethyl group, resulting in lower lipophilicity and metabolic stability.
2-(4-Iodobenzoyl)thiazole: Contains an iodine atom instead of a trifluoromethyl group, which affects its reactivity and biological activity.
2-(4-Chlorobenzoyl)thiazole: Substituted with a chlorine atom, leading to different pharmacokinetic properties.
Uniqueness
2-(4-Trifluoromethylbenzoyl)thiazole is unique due to its trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and ability to penetrate cell membranes. These properties make it a valuable compound in medicinal chemistry and various scientific research applications .
特性
IUPAC Name |
1,3-thiazol-2-yl-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)9(16)10-15-5-6-17-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORIWFQCOOGTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol](/img/structure/B7999520.png)





![4-[(N-Ethyl-n-butylamino)methyl]thiophenol](/img/structure/B7999566.png)


![1-Chloro-3-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999601.png)
